N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide
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Overview
Description
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a piperidine ring, a pyrazine moiety, and a benzamide group, each contributing to its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazine intermediates. One common method involves the palladium-catalyzed cycloaddition reactions to form the piperidine ring . The pyrazine moiety can be introduced through nucleophilic substitution reactions involving pyrazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-tubercular activity and potential use in treating infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s trifluoromethyl groups enhance its binding affinity and stability within biological systems.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known anti-tubercular drug with a similar pyrazine moiety.
Piperazine derivatives: Compounds like trimetazidine and ranolazine, which also contain piperazine rings and exhibit various pharmacological activities.
Uniqueness
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide is unique due to its combination of a piperidine ring, pyrazine moiety, and trifluoromethyl-substituted benzamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F6N4O/c20-18(21,22)14-7-13(8-15(9-14)19(23,24)25)17(30)28-10-12-1-5-29(6-2-12)16-11-26-3-4-27-16/h3-4,7-9,11-12H,1-2,5-6,10H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNCXPRNRSTUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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